molecular formula C10H16O B13795698 Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)

Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)

Cat. No.: B13795698
M. Wt: 152.23 g/mol
InChI Key: HZPTUZOVSXOQLC-IWSPIJDZSA-N
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Description

Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is a chiral cyclopentanone derivative. It is known for its unique structure, which includes a cyclopentanone ring substituted with a methyl group and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) can be achieved through several methods. One efficient method involves the asymmetric Michael addition of chiral allenyltitanium to alkylidenemalonate. This reaction proceeds with excellent diastereo- and enantioselectivity, making it a practical approach for obtaining the desired chiral cyclopentanone .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily accessible optically active secondary propargylphosphates and a Ti(O-i-Pr)4/2i-PrMgCl reagent. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, its derivatives can interact with enzymes and receptors involved in steroid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is unique due to its specific chiral centers and the presence of a propenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R,3R)-3-[(2R)-but-3-en-2-yl]-2-methylcyclopentan-1-one

InChI

InChI=1S/C10H16O/c1-4-7(2)9-5-6-10(11)8(9)3/h4,7-9H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1

InChI Key

HZPTUZOVSXOQLC-IWSPIJDZSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCC1=O)[C@H](C)C=C

Canonical SMILES

CC1C(CCC1=O)C(C)C=C

Origin of Product

United States

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